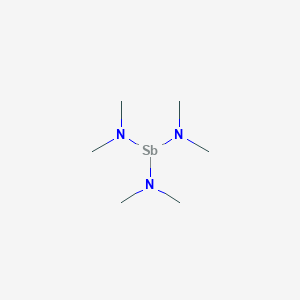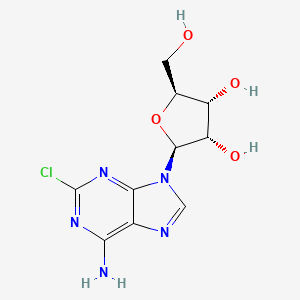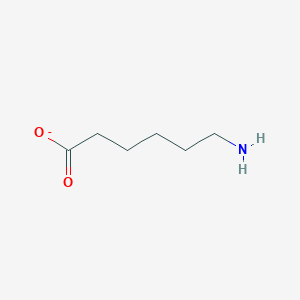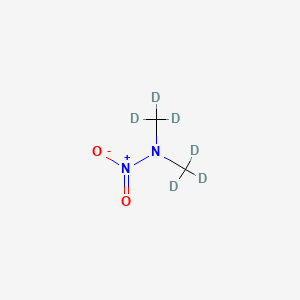
三(二甲基氨基)锑(III)
描述
Tris(dimethylamido)antimony(III), also known as TDA, is a low energy, organometallic compound . It is a colorless liquid with a pungent odor . It is highly sensitive to air and water, reacting with moisture and oxygen in the air to produce toxic gases .
Synthesis Analysis
Tris(dimethylamido)antimony(III) has been proposed as a potential precursor for the growth of Sb2Te3 films by MOCVD due to its sufficient volatility . It has also been used as an Sb source for the growth of InGaAsSb layers nearly lattice-matched to InP by MO MBE .Molecular Structure Analysis
The linear formula of Tris(dimethylamido)antimony(III) is [(CH3)2N]3Sb . It has a molecular weight of 253.99 .Chemical Reactions Analysis
Tris(dimethylamido)antimony(III) has been used in the preparation of thin films via ALD . It reacts with water to release flammable gases .Physical and Chemical Properties Analysis
Tris(dimethylamido)antimony(III) is a liquid at room temperature . It has a boiling point of 32-34 °C at 0.45 mmHg and a density of 1.325 g/mL at 25 °C . It is soluble in organic solvents such as ether and dimethylformamide .科学研究应用
原子层沉积和薄膜形成: 三(二甲基氨基)锑用于原子层沉积 (ALD) 以获得氧化锑和硫化锑。此过程在温和的温度下进行,并允许形成化学纯、化学计量的薄膜和具有大纵横比的纳米结构 (Yang 等,2009)。
超分子化学: 在超分子化学中,三(二甲基氨基)锑(III) 显示出独特的特性,例如在乙腈中形成二聚体并同时具有 Sb···S 和 C-H···S 相互作用。这导致超分子缔合,而无需在 R 基团中使用氢键功能,挑战了此类相互作用中的空间位阻概念 (Chauhan & Carpenter,2013)。
五价锑化合物合成: 三(二甲基氨基)锑有助于合成各种五价锑化合物,包括二羧酸盐和二芳基二氧化物。这些化合物已通过 X 射线衍射表征并确定其结构,揭示了锑的配位和键合的见解 (Shaturin 等,2011)。
晶体学研究: 已经对各种三(二甲基氨基)锑化合物的晶体和分子结构进行了研究。这些研究提供了有关锑基化合物的键合特性、分子几何形状和分子间相互作用的宝贵信息 (Sharutin 等,2012)。
材料科学和半导体研究: 三(二甲基氨基)锑用于材料科学,特别是在太阳能电池中用作半导体敏化剂的非晶硫化锑的沉积。该应用展示了该化合物在可再生能源技术中的潜力 (Mahuli 等,2020)。
化学气相沉积: 它用于化学气相沉积 (CVD) 工艺中,用于清洁基板和生长 InSb 等半导体材料,展示了其在先进制造和电子领域的效用 (Whitaker 等,1996)。
安全和危害
Tris(dimethylamido)antimony(III) is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Skin Corr. 1B - Water-react 1 . It is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects . It also releases flammable gases when in contact with water .
作用机制
Target of Action
Tris(dimethylamido)antimony(III), also known as TDA, is an organometallic compound It has been used as a precursor for the growth of sb2te3 films by mocvd and as an Sb source for the growth of InGaAsSb layers nearly lattice-matched to InP by MO MBE .
Mode of Action
Its use in the growth of sb2te3 films and ingaassb layers suggests that it may interact with these materials at a molecular level, contributing to their formation .
Biochemical Pathways
Its role in the formation of sb2te3 films and ingaassb layers indicates that it may be involved in the biochemical processes that lead to the growth of these materials .
Result of Action
The primary result of TDA’s action is its contribution to the growth of Sb2Te3 films and InGaAsSb layers . These materials have applications in various fields, including electronics and photonics .
Action Environment
TDA is sensitive to air and moisture . Therefore, the environment in which TDA is used can significantly influence its action, efficacy, and stability. It is typically stored in a freezer under conditions that minimize exposure to air and moisture .
生化分析
Biochemical Properties
Tris(dimethylamido)antimony(III) plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating or inhibiting biochemical processes. The compound’s interaction with enzymes such as glutathione S-transferase and proteins involved in oxidative stress responses is noteworthy. These interactions often involve the formation of Sb-N bonds, which can alter the enzyme’s activity and stability .
Cellular Effects
Tris(dimethylamido)antimony(III) affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of Tris(dimethylamido)antimony(III) involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to conformational changes in the enzyme, affecting its catalytic activity. Furthermore, Tris(dimethylamido)antimony(III) can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tris(dimethylamido)antimony(III) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Tris(dimethylamido)antimony(III) can degrade under certain conditions, leading to the formation of by-products that may have different biochemical activities. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of Tris(dimethylamido)antimony(III) vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, Tris(dimethylamido)antimony(III) can be toxic, leading to adverse effects such as oxidative stress, cellular damage, and organ toxicity. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on biological systems .
Metabolic Pathways
Tris(dimethylamido)antimony(III) is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of amino acids, nucleotides, and lipids. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular processes, including energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, Tris(dimethylamido)antimony(III) is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, Tris(dimethylamido)antimony(III) may bind to metal transporters, facilitating its uptake and distribution within cells. The compound’s distribution can affect its biochemical activity and overall impact on cellular function .
Subcellular Localization
The subcellular localization of Tris(dimethylamido)antimony(III) is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Tris(dimethylamido)antimony(III) may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
N-[bis(dimethylamino)stibanyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H6N.Sb/c3*1-3-2;/h3*1-2H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSRFDBQZSPBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Sb](N(C)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N3Sb | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901046351 | |
| Record name | Tris(dimethylamino)antimony | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901046351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7289-92-1 | |
| Record name | Tris(dimethylamino)antimony | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901046351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(Dimethylamino) Antimony | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-Methoxybenzo[d]oxazol-2-amine](/img/structure/B3152113.png)
![8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B3152117.png)


![1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B3152141.png)




